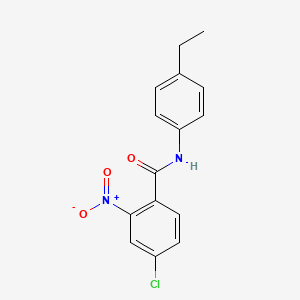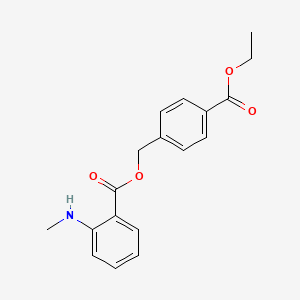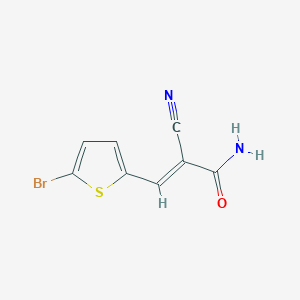
4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as N-(4-ethylphenyl)-4-chloro-2-nitrobenzamide or CB30865, and it has a molecular formula of C14H12ClN3O3. In
作用机制
The mechanism of action of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide involves the inhibition of various enzymes, including nitric oxide synthase and caspase-3. Nitric oxide synthase is involved in the production of nitric oxide, which plays a key role in various physiological processes such as vasodilation and immune response. Caspase-3 is involved in the induction of apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of nitric oxide synthase and caspase-3, which results in the inhibition of nitric oxide production and induction of apoptosis. This compound has also been found to have potent cytotoxic activity against cancer cells.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of using this compound is its toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide, including:
1. Development of Novel Anticancer Drugs: The potent cytotoxic activity of this compound against cancer cells makes it a promising compound for the development of novel anticancer drugs.
2. Study of Nitric Oxide Signaling Pathways: this compound can be used to study the role of nitric oxide in various physiological processes, including vasodilation, immune response, and neurotransmission.
3. Investigation of Apoptosis Pathways: The induction of apoptosis by this compound through the activation of the caspase-3 pathway can be further investigated to understand the mechanisms of programmed cell death.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its potent cytotoxic activity against cancer cells, inhibition of nitric oxide synthase, and induction of apoptosis make it a valuable tool for studying various physiological processes. Further research on this compound can lead to the development of novel anticancer drugs and a better understanding of nitric oxide and apoptosis signaling pathways.
合成方法
The synthesis of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-ethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound has potent cytotoxic activity against cancer cells. It has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
2. Neuroscience: this compound has been used to study the role of nitric oxide in the central nervous system. It has been found to inhibit nitric oxide synthase, which is involved in the production of nitric oxide.
3. Immunology: this compound has been used to study the role of nitric oxide in the immune system. It has been found to inhibit the production of nitric oxide by macrophages, which play a key role in the immune response.
属性
IUPAC Name |
4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-10-3-6-12(7-4-10)17-15(19)13-8-5-11(16)9-14(13)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVPTBGVNFUJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)


![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)